4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
4-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at position 4 and a piperazine group at position 2. The piperazine moiety is further functionalized with a 4-bromobenzyl group. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions through halogen bonding, a feature observed in kinase inhibitors like GDC-0941 (Pictilisib) .
Properties
IUPAC Name |
4-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-3-1-16(2-4-17)15-23-7-9-25(10-8-23)19-21-6-5-18(22-19)24-11-13-26-14-12-24/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCJSNGXISVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring, a pyrimidine moiety, and a piperazine unit substituted with a bromophenyl group. The molecular formula can be represented as .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives of piperazine and pyrimidine have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Compounds containing bromophenyl and morpholine groups have been reported to exhibit significant antimicrobial activity.
- Neuropharmacological Effects : Some derivatives are being explored for their potential in treating neurodegenerative diseases due to their interaction with neurotransmitter systems.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values for these compounds ranged from 2.76 µM to 9.27 µM, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes like histone deacetylases (HDACs) and protein kinases, which play crucial roles in cancer cell proliferation and survival .
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 µg/mL |
| This compound | Escherichia coli | 7.81 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, showcasing its potential as an antibacterial agent.
Neuropharmacological Potential
Research has indicated that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation suggests potential applications in treating conditions such as depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or morpholine moieties can significantly alter potency and selectivity. For instance:
- Substituents on the Bromophenyl Group : Variations in substituents can enhance binding affinity to targeted receptors.
- Pyrimidine Modifications : Altering functional groups on the pyrimidine ring can improve solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that piperazine derivatives can modulate serine-threonine kinases such as p70S6K and Akt, which are crucial in cancer cell signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A related study highlighted the synthesis of Mannich derivatives from piperazine that demonstrated promising antibacterial activity against various pathogens . This suggests that the bromophenyl and piperazine moieties contribute to enhanced biological activity.
Neuropharmacology
Given the presence of the piperazine ring, this compound may interact with neurotransmitter receptors. Research on similar piperazine-containing compounds has revealed their potential as anxiolytics and antidepressants by modulating serotonin and dopamine receptors .
Biochemical Applications
Receptor Binding Studies
The unique structural features of this compound make it a suitable candidate for receptor binding studies. The piperazine and pyrimidine components may facilitate interactions with various biological targets, enabling the exploration of ligand-receptor dynamics in drug discovery.
Enzyme Inhibition
Studies have shown that compounds with similar frameworks can act as enzyme inhibitors. For example, investigations into related derivatives have revealed their effectiveness in inhibiting enzymes involved in inflammatory processes, which could be beneficial for developing anti-inflammatory drugs .
Material Science
Synthesis of Novel Materials
The structural versatility of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine allows it to be used as a building block in the synthesis of novel materials. Its ability to participate in various chemical reactions makes it a valuable component in creating polymers or hybrid materials with specific properties tailored for industrial applications.
Case Studies
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Example: GDC-0941 (Pictilisib)
- Structure: 4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine .
- Key Differences: Replaces the pyrimidine core with a thieno[3,2-d]pyrimidine system, enhancing planarity and π-stacking interactions. Substitutes the 4-bromobenzyl group with a methylsulfonyl-piperazine, improving solubility and target affinity.
- Pharmacological Profile:
Table 1: Core Heterocycle Comparison
*Calculated based on molecular formula C₂₀H₂₄BrN₅O.
Substituent Variations on the Piperazine Ring
Halogenated Substituents
Example: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) .
Sulfonyl and Alkyl Substituents
Example: 2-Chloro-6-((4-methanesulfonyl-piperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
Table 2: Substituent Effects on Physicochemical Properties
*Predicted using ChemDraw.
Bioavailability Predictions
- The bromophenyl group in the target compound may reduce aqueous solubility compared to GDC-0941’s methylsulfonyl group but could improve blood-brain barrier penetration .
Q & A
Q. Key Reagents :
- 4-Chloropyrimidine derivatives as starting materials.
- Morpholine and substituted piperazines for functionalization.
- Solvents: DMF, THF, or ethanol for reflux steps .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) yields high-purity product .
Advanced: How can reaction conditions be optimized to improve coupling efficiency in the synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for coupling steps. For SNAr reactions, use polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Ligand Effects : Bulky ligands (e.g., Xantphos) improve steric control in Pd-catalyzed couplings, reducing byproducts .
- Base Selection : Strong bases like NaOtBu or Cs₂CO₃ enhance nucleophilicity in substitution reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
